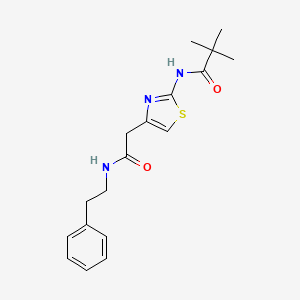
1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine” is a derivative of the class of compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine” were not found, triazoles are often synthesized using the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”. This reaction typically involves the reaction of azides and alkynes to form 1,2,3-triazoles .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine, as part of the broader 1,2,4-triazole derivatives, has been explored for its synthetic versatility and chemical properties. These compounds are synthesized through various chemical reactions, including multi-component reactions that involve primary amines, ketones, and azides to form heterocyclic aromatic rings, such as the 1,2,3-triazole (V. Vo, 2020). The structural diversity of 1,2,4-triazole derivatives, including those with 4-methylbenzyl substitutions, is further expanded through the formation of various substituted and functionalized compounds, showcasing the adaptability of these triazole cores in synthetic chemistry (H. Bektaş et al., 2010).
Catalytic and Environmental Applications
The utility of 1,2,4-triazole derivatives extends into catalysis and environmental remediation. For instance, these compounds are investigated for their role in catalytic processes that involve hydrogen borrowing strategies, facilitating efficient C-N bond formation under solvent-free conditions. This highlights their potential in sustainable chemistry practices (S. N. Donthireddy et al., 2020). Additionally, the environmental applications are seen in the development of molecularly imprinted polymers using triazole-based monomers for the catalytic hydrolysis of hazardous organophosphorus pesticides, demonstrating the environmental mitigation potential of these compounds (Ruiyu Wang et al., 2019).
Antimicrobial and Antifungal Activities
The biological properties of 1,2,4-triazole derivatives have been a significant area of research, with several studies demonstrating their antimicrobial and antifungal activities. These compounds exhibit varying degrees of effectiveness against a range of microbial strains, indicating their potential as lead compounds for developing new antimicrobial agents (H. Bektaş et al., 2010; V. Yilmaz et al., 2005).
Material Science and Engineering
In material science, 1,2,4-triazole derivatives are explored for their potential in creating new materials with unique properties. For example, their incorporation into metal-organic frameworks (MOFs) can lead to structures with specific functionalities, such as gas/vapor sorption and sensing capabilities (Prasenjit Das & S. Mandal, 2018). This underscores the versatility of 1,2,4-triazole derivatives in designing functional materials for various applications.
Direcciones Futuras
The future research directions could involve studying the biological activity of “1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine” and its derivatives, as well as exploring its potential applications in medicinal chemistry. Further studies could also focus on optimizing its synthesis and improving our understanding of its mechanism of action .
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBJENJLESGSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-1H-1,2,4-triazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)

![2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2666374.png)

![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2666382.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)
![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2666384.png)
![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666387.png)
![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2666389.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide](/img/structure/B2666391.png)